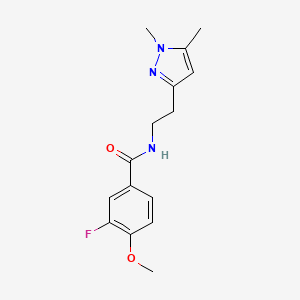

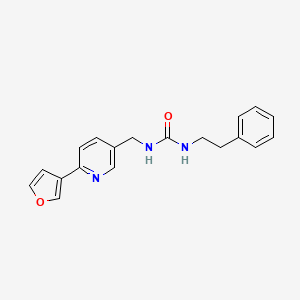

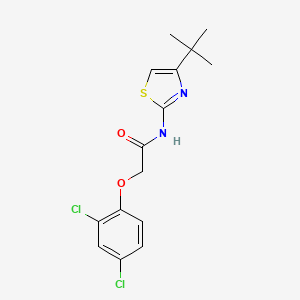

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-fluoro-4-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-fluoro-4-methoxybenzamide often involves multi-step chemical reactions starting from simple precursors. A common approach includes the preparation of substituted pyrazole derivatives from benzamides, which are then treated with various reagents to afford the desired pyrazoline derivatives (Abdulla et al., 2013). Such processes highlight the versatility of pyrazole-based compounds in chemical synthesis.

Molecular Structure Analysis

The molecular structure of compounds within this chemical class has been extensively studied using spectroscopic and X-ray diffraction techniques. For example, the crystal structure analysis of related compounds provides insight into their spatial configuration, molecular bonding, and potential for intermolecular interactions (Karabulut et al., 2014). These studies are crucial for understanding the compound's chemical behavior and reactivity.

Chemical Reactions and Properties

The reactivity of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-fluoro-4-methoxybenzamide and its derivatives can be influenced by various factors, including the presence of substituents on the pyrazole ring. These compounds participate in a range of chemical reactions, leading to diverse derivatives with potential pharmacological activities. The reactions often involve interactions with hydrazine or phenylhydrazine, yielding pyrazoline derivatives with varied properties (Abdulla et al., 2013).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are determined by their molecular architecture. X-ray crystallography studies reveal the arrangement of atoms within the crystal lattice, providing insights into the compound's stability and solubility characteristics. Such properties are essential for the compound's application in various fields, including material science and drug formulation.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards different classes of reagents, are pivotal for understanding the compound's behavior in chemical reactions. The presence of functional groups, such as the methoxy group and the pyrazole ring, plays a significant role in determining these properties. Studies on similar compounds have shown that modifications at specific positions can significantly affect their chemical behavior and biological activity (Karrouchi et al., 2021).

Scientific Research Applications

Antipsychotic Potential

- Antipsychotic-like Profile in Behavioral Animal Tests : A related compound, 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, demonstrated an antipsychotic-like profile in behavioral animal tests. This compound did not interact with dopamine receptors, unlike clinically available antipsychotic agents (Wise et al., 1987).

Radiolabelled Compounds for Receptor Imaging

- Angiotensin II AT1 Receptor Imaging : The development of radiolabelled nonpeptide angiotensin II antagonists, like [11C]L-159,884, which are structurally similar, for AT1 receptor imaging (Hamill et al., 1996).

Synthesis and Pharmacological Activities

Synthesis and Anti-inflammatory Activities : A series of substituted pyrazole derivatives, structurally related to N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-fluoro-4-methoxybenzamide, were synthesized and exhibited good anti-inflammatory activities (Abdulla et al., 2014).

Herbicide Intermediates : Synthesis of intermediates for herbicides, such as 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, which is a step in the synthesis of related compounds (Zhou Yu, 2002).

Anti-Inflammatory and Antimicrobial Agents

Anti-Inflammatory and Antimicrobial Properties : The synthesis of novel N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides showing significant anti-inflammatory activity (Sunder & Maleraju, 2013).

Potent Anti-microbial Agents : Synthesis of pyrazole hydrazides with potent anti-microbial activities against common pathogens such as Staphylococcus aureus and Escherichia coli (Gunasekar et al., 2021).

properties

IUPAC Name |

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-3-fluoro-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3O2/c1-10-8-12(18-19(10)2)6-7-17-15(20)11-4-5-14(21-3)13(16)9-11/h4-5,8-9H,6-7H2,1-3H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLNODQBOTWZKTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCNC(=O)C2=CC(=C(C=C2)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-fluoro-4-methoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Amino-1-bicyclo[1.1.1]pentanyl)piperidin-2-one;hydrochloride](/img/structure/B2493957.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2493959.png)

![(4-((3-methoxybenzyl)thio)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2493961.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2493963.png)

![2-(4-chlorophenoxy)-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide](/img/structure/B2493966.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2493976.png)